Methanimidoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidoyl fluoride is an organofluorine compound characterized by the presence of a fluorine atom attached to a methanimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanimidoyl fluoride can be synthesized through various methods, including:
Electrochemical Fluorination: This method involves the electrolysis of organic substrates in anhydrous hydrogen fluoride (AHF) using nickel electrodes.
Tetrabutylammonium Fluoride (TBAF) Fluorination: This method utilizes TBAF as a nucleophilic fluorinating reagent to introduce fluorine atoms into organic molecules.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination processes, which are efficient and cost-effective for producing high-purity fluorinated compounds .
Chemical Reactions Analysis
Types of Reactions: Methanimidoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions:
Nucleophilic Reagents: Tetrabutylammonium fluoride (TBAF) is commonly used for nucleophilic substitution reactions.
Electrophilic Reagents: Various electrophiles can be used for addition reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Methanimidoyl fluoride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methanimidoyl fluoride involves its interaction with various molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound’s unique electronic properties make it a valuable tool in the study of reaction mechanisms and molecular interactions .
Comparison with Similar Compounds
- Fluoromethane
- Trifluoromethylamine
- Difluoromethylamine
Properties
CAS No. |
35576-98-8 |
---|---|
Molecular Formula |
CH2FN |
Molecular Weight |
47.032 g/mol |
IUPAC Name |
methanimidoyl fluoride |
InChI |
InChI=1S/CH2FN/c2-1-3/h1,3H |
InChI Key |
AYIRREKZKRKQCS-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.